Chir 4531
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Overview
Description
Preparation Methods
The synthesis of CHIR 4531 involves the submonomer solid-phase synthesis method, which is a common technique for preparing peptoids . This method allows for the efficient assembly of N-substituted glycine units on a solid support. The general steps include:
Attachment of the first monomer: The first N-substituted glycine unit is attached to a solid support.
Subsequent monomer additions: Additional N-substituted glycine units are sequentially added to the growing chain.
Cleavage from the solid support: The completed peptoid is cleaved from the solid support and purified.
Chemical Reactions Analysis
CHIR 4531 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CHIR 4531 has a wide range of scientific research applications, including:
Mechanism of Action
CHIR 4531 exerts its effects by modulating the activity of the μ opioid receptor . This receptor is involved in the regulation of pain, mood, and gastrointestinal function. By binding to the μ opioid receptor, this compound can influence these physiological processes and potentially provide therapeutic benefits .
Comparison with Similar Compounds
CHIR 4531 is similar to other peptoid trimers, such as CHIR 2279 . Both compounds bind to G-protein-coupled receptors with high affinity, but they have different receptor targets and binding affinities . CHIR 2279 binds to the alpha 1-adrenergic receptor with a Ki of 5 nM, while this compound binds to the μ opioid receptor with a Ki of 6 nM . This difference in receptor specificity highlights the unique properties of this compound and its potential for targeted therapeutic applications.
Properties
CAS No. |
158198-48-2 |
---|---|
Molecular Formula |
C36H38N4O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(2S)-4-amino-N-(2-aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-diphenylethyl)-3-oxobutanamide |
InChI |
InChI=1S/C36H38N4O6/c37-20-31(42)35(36(44)40(34(43)21-38)23-30(27-7-3-1-4-8-27)28-9-5-2-6-10-28)39(18-17-25-11-14-29(41)15-12-25)22-26-13-16-32-33(19-26)46-24-45-32/h1-16,19,30,35,41H,17-18,20-24,37-38H2/t35-/m0/s1 |
InChI Key |
GANLUHRILMMVRH-DHUJRADRSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)[C@@H](C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |
Appearance |
Solid powder |
Key on ui other cas no. |
158198-48-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(N-(2,2-diphenylethyl)glycyl)-(N-(3,4-(methylenedioxy)benzyl)glycyl)-N-(2-(4-hydroxyphenyl)ethyl)glycinamide CHIR 4531 CHIR-4531 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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